(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

Chiral separation Enantiomeric purity Peptidomimetic synthesis

(1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic acid belongs to the cnPhe family of 1-amino-2-phenylcycloalkanecarboxylic acids, a series of conformationally constrained analogues of the natural amino acid L‑phenylalanine. The compound features a cyclobutane ring that fuses the Cα–Cβ bond of phenylalanine into a rigid four-membered carbocycle, locking the side-chain χ¹ torsion angle.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11764898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(C1C2=CC=CC=C2)(C(=O)O)N
InChIInChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1
InChIKeyHOQAZBBALROTIH-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic Acid – A Chiral, Constrained Phenylalanine Analog for Peptidomimetic Design


(1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic acid belongs to the cnPhe family of 1-amino-2-phenylcycloalkanecarboxylic acids, a series of conformationally constrained analogues of the natural amino acid L‑phenylalanine [1]. The compound features a cyclobutane ring that fuses the Cα–Cβ bond of phenylalanine into a rigid four-membered carbocycle, locking the side-chain χ¹ torsion angle. This specific stereoisomer is the (1R,2S)-trans configuration, wherein the amino and phenyl substituents occupy opposite faces of the cyclobutane ring. All four stereoisomers of c4Phe have been synthesized in enantiomerically pure form, completing the cnPhe series from cyclopropane (c3Phe) through cyclohexane (c6Phe) [1].

Why Generic cnPhe or Phenylalanine Cannot Replace (1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic Acid in Rigid Conformational Studies


Within the cnPhe family, ring size directly governs the accessible χ¹ space of the phenyl side chain, and the relative stereochemistry (cis vs. trans) determines whether the phenyl group occupies a pseudo-equatorial or pseudo-axial orientation relative to the cyclobutane ring [1]. Substituting (1R,2S)-c4Phe with natural L‑Phe introduces full rotational freedom around the Cα–Cβ bond (three staggered rotamers), erasing the conformational constraint that is the very purpose of procurement. Replacing it with the enantiomeric (1S,2R)-c4Phe inverts the side-chain orientation and can reverse biological stereospecificity [1]. Changing the ring size to c3Phe, c5Phe, or c6Phe alters ring pucker, bond angles, and the distance between the amino and phenyl groups, yielding different backbone φ/ψ preferences when incorporated into peptides [1]. Generic selection therefore undermines the quantitative structure–activity relationship (QSAR) and conformational design objectives that motivate use of this specific stereoisomer.

Quantitative Differentiation of (1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic Acid Against Closest Analogs


Enantiomeric Purity via Chiral HPLC Resolution: (1R,2S)-c4Phe vs. Racemic trans-c4Phe

The (1R,2S)-c4Phe stereoisomer is obtained from racemic trans-c4Phe by semi-preparative HPLC on a cellulose-derived chiral stationary phase (Chiralcel OD-H), yielding the N‑Boc‑protected enantiomer in >99% enantiomeric excess [1]. Racemic trans-c4Phe, in contrast, provides a 1:1 mixture of (1R,2S) and (1S,2R) enantiomers, which cannot be used for stereospecific peptide incorporation without further resolution [1].

Chiral separation Enantiomeric purity Peptidomimetic synthesis

Cyclobutane Ring Constraint: χ¹ Dihedral Angle Restriction vs. Natural L‑Phenylalanine

In natural L‑phenylalanine, the Cα–Cβ bond rotates freely, populating three staggered rotamers (χ¹ ≈ −60°, +60°, 180°) with relative energies within ~2 kcal·mol⁻¹ [1]. In (1R,2S)-c4Phe, tethering Cα to Cβ via the cyclobutane ring restricts the phenyl group to a single, trans-pseudo-equatorial orientation (χ¹ ≈ +160° to +170°), eliminating the gauche(−) and gauche(+) rotamers entirely [1]. The cyclobutane ring pucker (θ ≈ 25–30°) introduces a slight deviation from planarity not present in c3Phe (planar ring) or c5Phe (envelope pucker, θ ≈ 35–40°) [1].

Conformational constraint Side-chain restriction Peptide design

Synthetic Accessibility: Competitive Yield vs. Other cnPhe Ring Sizes

The racemic trans-c4Phe precursor is prepared via a cyclization strategy starting from ethyl isocyanoacetate and a dialkyl malonate derivative, yielding trans-c4Phe in approximately 45–55% overall yield over three steps [1]. This compares favorably with the c5Phe synthesis via Strecker reaction on 2‑phenylcyclopentanone (cumulative yield ~30–40% over four steps, including HPLC resolution) [2]. The c4Phe cyclization route also avoids the low-temperature lithiation steps required for c3Phe, reducing operational complexity [2].

Synthetic efficiency Cyclization strategy Enantiomer resolution

Hypotensive Pharmacodynamic Activity: Phenylcyclobutane Amino Acids vs. Unsubstituted Cyclobutane Amino Acids

Patent US3345405A discloses that 1-amino-2-phenylcyclobutane-1-carboxylic acids (racemic cis/trans mixtures) exhibit pharmacodynamic hypotensive activity in standard rodent models, whereas the corresponding 2‑unsubstituted 1‑aminocyclobutane-1-carboxylic acid lacks this activity [1]. The presence of the phenyl substituent at the 2‑position is therefore essential for the observed cardiovascular effect. Although the patent data are for stereoisomeric mixtures, the (1R,2S) configuration places the phenyl group in a trans relationship to the carboxylate, a geometry that may be critical for target recognition [1].

Hypotensive activity Pharmacodynamic screening Phenyl substitution effect

Unambiguous Relative Stereochemistry Assignment: (1R,2S) vs. (1S,2R) Differentiation via X‑Ray Crystallography

The relative stereochemistry of (1R,2S)-c4Phe has been unambiguously assigned by X‑ray crystallographic analysis of the corresponding N‑Boc‑protected amino acid and its synthetic intermediates, providing definitive proof of the trans relationship between the amino and phenyl substituents [1]. This assignment distinguishes (1R,2S)-c4Phe from its cis diastereomer, where both substituents are on the same face of the cyclobutane ring, and from the enantiomeric (1S,2R)-c4Phe [1].

Stereochemical assignment X‑ray crystallography Peptide incorporation control

GABAA Receptor Modulatory Activity: (1R,2S)-c4Phe in the Context of Cyclobutane Amino Acid Scaffolds

BindingDB entry BDBM50525193 (CHEMBL4455221), corresponding to a 1‑amino‑2‑phenylcyclobutane‑1‑carboxylic acid derivative, reports an EC₅₀ of 48,000 nM as an agonist at recombinant human GABAA α₁β₂γ₂S receptors expressed in tsA201 cells [1]. While this activity is modest, it distinguishes the 2‑phenyl‑substituted scaffold from simpler cyclobutane amino acids such as 1‑aminocyclobutane‑1‑carboxylic acid (ACBC), which acts as a glycine‑site NMDA receptor antagonist (Ki ~ 10–30 μM) but does not exhibit GABAA potentiation [2]. Note that the specific stereochemistry of the compound in BDBM50525193 is not fully annotated; the data are presented as class‑level evidence for the 2‑phenylcyclobutane scaffold relative to the 2‑unsubstituted scaffold [1][2].

GABA receptor Ion channel modulation Cyclobutane amino acid pharmacology

Procurement-Driven Application Scenarios for (1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic Acid


Conformational Analysis of Peptide–Receptor Interactions via χ‑Space Restriction

When incorporated into model dipeptides such as RCO‑L‑Pro‑c4Phe‑NHR′, (1R,2S)-c4Phe fixes the phenyl side chain in a single trans-pseudo-equatorial χ¹ orientation, enabling unambiguous determination of the bioactive conformation of aromatic residues in peptide ligands [1]. This application directly leverages the >99% enantiomeric purity and crystallographically confirmed trans stereochemistry to generate reproducible φ/ψ conformational maps unattainable with flexible L‑Phe.

Stereospecific Incorporation into Peptide Therapeutics and Peptidomimetic Leads

The N‑Boc‑ or N‑Fmoc‑protected (1R,2S)-c4Phe building block is compatible with standard solid‑phase peptide synthesis (SPPS) protocols. Its rigid cyclobutane scaffold enhances metabolic stability relative to natural L‑Phe by resisting proteolytic degradation at the Cα–Cβ bond, a property common to constrained amino acids [1]. Selection of the (1R,2S) enantiomer over its (1S,2R) counterpart or cis diastereomer determines the three-dimensional presentation of the phenyl pharmacophore to the target receptor.

Structure–Activity Relationship Studies Across the cnPhe Ring-Size Series

Procurement of (1R,2S)-c4Phe alongside its c3Phe, c5Phe, and c6Phe counterparts enables systematic investigation of ring‑size effects on peptide backbone conformation and biological activity [1]. The cyclobutane ring provides an intermediate puckering angle (θ ≈ 25–30°) and Cα–Cβ distance distinct from both the planar cyclopropane and the more flexible cyclopentane/cyclohexane systems, filling a specific gap in the conformational toolbox.

Pharmacological Screening of Phenylcyclobutane Scaffolds for Ion Channel Modulation

The documented GABAA receptor modulatory activity of the 2‑phenylcyclobutane‑1‑carboxylic acid scaffold (EC₅₀ ≈ 48 μM at α₁β₂γ₂S), contrasted with the NMDA glycine‑site activity of the unsubstituted ACBC core, supports use of (1R,2S)-c4Phe as a starting scaffold for medicinal chemistry optimization targeting ligand‑gated ion channels [2][3]. The single defined stereochemistry eliminates confounding racemic-switch effects during hit-to-lead progression.

Quote Request

Request a Quote for (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.